2-Amino-2-cyclopropyl-3,3,3-trifluoropropan-1-ol;hydrochloride
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Overview
Description
2-Amino-2-cyclopropyl-3,3,3-trifluoropropan-1-ol;hydrochloride is an organic compound with the molecular formula C6H10F3NO·HCl. It is a white crystalline powder that is soluble in water, ethanol, and chloroform. This compound is known for its unique structural features, including a cyclopropyl group and trifluoromethyl group, which contribute to its distinct chemical properties .
Preparation Methods
The synthesis of 2-Amino-2-cyclopropyl-3,3,3-trifluoropropan-1-ol;hydrochloride typically involves the following steps:
Synthesis of 2-Amino-2-cyclopropyl-3,3,3-trifluoropropan-1-ol: This is achieved through a series of chemical reactions that introduce the amino and trifluoromethyl groups onto a cyclopropyl ring.
Reaction with Hydrochloric Acid: The synthesized 2-Amino-2-cyclopropyl-3,3,3-trifluoropropan-1-ol is then reacted with hydrochloric acid to form the hydrochloride salt[][2].
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
2-Amino-2-cyclopropyl-3,3,3-trifluoropropan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-cyclopropyl-3,3,3-trifluoropropan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used as a catalyst or intermediate in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropyl-3,3,3-trifluoropropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups can enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Amino-2-cyclopropyl-3,3,3-trifluoropropan-1-ol;hydrochloride include:
2-Amino-3,3,3-trifluoropropan-1-ol;hydrochloride: This compound lacks the cyclopropyl group but shares the trifluoromethyl and amino functionalities.
2-Amino-2-cyclopropylpropan-1-ol;hydrochloride: This compound lacks the trifluoromethyl group but retains the cyclopropyl and amino functionalities.
The uniqueness of this compound lies in its combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-2-cyclopropyl-3,3,3-trifluoropropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10,3-11)4-1-2-4;/h4,11H,1-3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBUPKGZOVZPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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